1-(2-Amino-5-chloropyridin-3-YL)ethanone
Description
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(2-amino-5-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H2,9,10) |
InChI Key |
SLUIDYYMZZPZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Cl)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Amino 5 Chloropyridin 3 Yl Ethanone
Strategic Approaches to the Pyridine (B92270) Core Elaboration
Building upon a pre-formed pyridine ring is a common strategy that involves the sequential introduction of the required functional groups. This approach relies on the inherent reactivity of the pyridine nucleus, which can be modulated by existing substituents.
Direct functionalization involves modifying a simpler, commercially available pyridine derivative. A logical precursor for 1-(2-Amino-5-chloropyridin-3-YL)ethanone is 2-aminopyridine (B139424). The synthesis would then involve the selective chlorination at the 5-position followed by acylation at the 3-position.
The direct chlorination of 2-aminopyridine has been shown to selectively produce 2-amino-5-chloropyridine (B124133). google.comguidechem.com To prevent over-chlorination, which can lead to the formation of 2-amino-3,5-dichloropyridine (B145740), the reaction is typically conducted in a strongly acidic medium. google.com This protonates the 2-aminopyridine, deactivating the ring towards electrophilic substitution and directing the incoming chlorine atom primarily to the 5-position. Yields for this monochlorination can be high, though the process often requires significant amounts of acid and subsequent neutralization. google.comguidechem.com
Subsequent acylation at the 3-position of 2-amino-5-chloropyridine would be the final step. However, direct Friedel-Crafts acylation on the pyridine ring is often challenging due to the basicity of the ring nitrogen, which complexes with the Lewis acid catalyst. The presence of the activating amino group might facilitate this transformation under specific conditions, though this pathway is less commonly reported for such electron-rich systems. An alternative is the functionalization of a pre-existing group at the 3-position.
Constructing the substituted pyridine ring from acyclic precursors offers a powerful alternative to direct functionalization, often providing better control over the substitution pattern. Various condensation reactions are employed to build the pyridine core. prepchem.com
One of the most well-known methods for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849). prepchem.com While versatile, adapting this method to achieve the specific 2-amino-3-acetyl-5-chloro substitution pattern would require carefully designed starting materials.
A more relevant approach for synthesizing 2-aminopyridine derivatives is the Guareschi-Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-dicarbonyl compound. Another powerful method is the Gewald reaction, which, although primarily used for synthesizing 2-aminothiophenes from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, has variations that can be adapted for pyridine synthesis. wikipedia.orgresearchgate.net These multicomponent reactions are highly convergent and atom-economical, allowing for the rapid assembly of complex heterocyclic scaffolds from simple starting materials. prepchem.com For the target molecule, this would involve a reaction between a chlorinated precursor, a compound contributing the acetyl group, and a nitrogen source.
Precursor Design and Synthesis for this compound
The design and synthesis of appropriate precursors are critical for the successful construction of the target molecule. Based on the functionalization pathways, a key precursor is 2-amino-5-chloropyridine.
The synthesis of 2-amino-5-chloropyridine is well-established and typically starts from 2-aminopyridine. google.comguidechem.com One common method involves the direct chlorination of 2-aminopyridine using a chlorinating agent in a strongly acidic medium, such as sulfuric acid or hydrochloric acid. google.comguidechem.com This approach minimizes the formation of the undesired 2-amino-3,5-dichloropyridine byproduct. google.com Another reported method uses N-fluoro-N-chlorobenzenesulfonamide as the chlorinating agent in the presence of an imidazole (B134444) ionic liquid as a catalyst. google.com An alternative precursor is 5-chloro-2-nitropyridine, which can be reduced to 2-amino-5-chloropyridine. For example, electrochemical hydrogenation using a nickel cathode has been reported to give the desired product in good yield. chemicalbook.com
A different synthetic strategy involves starting with 2,3-dichloro-5-acetylpyridine. Nucleophilic aromatic substitution of the chlorine at the 2-position with ammonia can yield 2-amino-3-chloro-5-acetylpyridine, a close analog of the target compound. This reaction is typically performed at high temperatures in an autoclave. prepchem.com
The following table summarizes various synthetic routes for the key precursor, 2-amino-5-chloropyridine.
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Cl2, H2SO4 | -20°C to 25°C | up to 86.8% | google.comguidechem.com |
| 2-Aminopyridine | HCl, Oxidizing Agent | Not specified | ~70% | google.com |
| 2-Aminopyridine | N-fluoro-N-chlorobenzenesulfonamide, Imidazole ionic liquid | Acetonitrile (B52724), 25°C, 2h | 97.2% | google.com |
| 5-Chloro-2-nitropyridine | Electrochemical Hydrogenation (Ni cathode) | Ethanol, 10% H2SO4 | 82% | chemicalbook.com |
| 2-Aminopyridine | NaClO, HCl | 10°C to 25°C, 6h | 72% | google.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability of the synthesis of this compound. Key factors include the choice of catalytic system, solvent, and temperature.
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. For the synthesis of substituted aminopyridines, transition metal catalysis is particularly important.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming the amino-pyridine bond. acs.org This would involve coupling a halopyridine precursor with an amine. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand, is critical for achieving high yields and broad substrate scope. Different generations of ligands have been developed to improve catalytic activity for challenging substrates like chloropyridines.
Ruthenium catalysts have also been explored for the amination of aminopyridines. researchgate.net A ruthenium(II) complex can activate the pyridine ring towards nucleophilic aromatic substitution via η6-coordination, allowing for the displacement of an amino group by another amine. researchgate.net
In the synthesis of the precursor 2-amino-5-chloropyridine, the use of an imidazole-based ionic liquid as a catalyst for chlorination with N-fluoro-N-chlorobenzenesulfonamide has been shown to be highly effective, leading to excellent yields under mild conditions. google.com
The following table highlights different catalytic systems used in the synthesis of aminopyridines and related compounds.
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| C-N Cross-Coupling | Palladium / Phosphine Ligands (e.g., Buchwald-Hartwig) | Effective for amination of halopyridines. Ligand choice is crucial for reactivity. | acs.org |
| Amination of Aminopyridines | Ruthenium(II) Complexes | Activates pyridine ring via η6-coordination for SNAr. | researchgate.net |
| Chlorination of 2-Aminopyridine | Imidazole Ionic Liquid | Catalyzes chlorination with N-fluoro-N-chlorobenzenesulfonamide, providing high yields. | google.com |
The choice of solvent and reaction temperature can significantly impact the outcome of a synthesis. These parameters influence reactant solubility, reaction rates, and in some cases, product selectivity.
In the synthesis of 2-amino-5-chloropyridine via chlorination of 2-aminopyridine, the reaction temperature is carefully controlled to prevent over-chlorination. For instance, when using chlorine gas in sulfuric acid, the temperature is initially dropped to -20°C, while chlorination in glacial acetic acid is maintained between 10°C and 12°C. google.com A method utilizing sodium hypochlorite (B82951) and hydrochloric acid involves a two-stage temperature profile, starting at 10°C and then raising to 25°C to ensure complete reaction. google.com
For multicomponent reactions like the Gewald synthesis, which can be adapted for pyridine formation, solvent choice is critical. While traditional organic solvents are often used, greener alternatives like ethanol/water mixtures have been shown to be effective, facilitating an eco-friendly workup. thieme-connect.com Microwave irradiation has also been employed to accelerate these reactions, often under solvent-free conditions, which can lead to reduced reaction times and improved yields. derpharmachemica.com The formation of related heterocyclic compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, is also highly dependent on temperature, with higher temperatures initially increasing the rate of formation but eventually leading to degradation of the product. researchgate.netmdpi.com
Green Chemistry Principles in the Synthesis of Substituted Pyridines
The application of green chemistry principles to the synthesis of substituted pyridines aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. organic-chemistry.org Key strategies include the use of alternative solvents, catalysts, and energy sources.
Solvent-Free and Alternative Solvent Systems: A significant area of focus in the green synthesis of pyridines is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free reactions, where the reactants themselves act as the solvent, offer a highly atom-economical approach. mdpi.comnih.govnih.govacademie-sciences.frresearchgate.net For instance, the synthesis of 2-amino-3-cyanopyridines has been successfully achieved under solvent-free conditions through multicomponent reactions. academie-sciences.frresearchgate.net Where solvents are necessary, the use of greener alternatives such as water, ionic liquids, or supercritical fluids is encouraged. The Hantzsch dihydropyridine (B1217469) synthesis, a classic method for pyridine synthesis, has been adapted to proceed in aqueous micelles, demonstrating the feasibility of using water as a reaction medium. wikipedia.org
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, thus reducing energy consumption and byproduct formation. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. acs.org For the synthesis of substituted pyridines, various heterogeneous catalysts, including metal-organic frameworks (MOFs) like UiO-66, have been employed to facilitate multicomponent reactions in a sustainable manner. acs.org Biocatalysis, the use of enzymes or whole-cell systems, represents another green approach, offering high selectivity and mild reaction conditions. rsc.org For example, recombinant microbial whole cells have been used for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org While direct biocatalytic routes to this compound are not yet established, the principles of biocatalysis offer a promising avenue for future research. ukri.orgkyoto-u.ac.jp
Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of 3-pyridine derivatives via one-pot, four-component reactions has been shown to be more efficient under microwave irradiation than with traditional heating. nih.gov
The following table summarizes key green chemistry metrics for various pyridine synthesis methodologies, illustrating the potential for environmental impact reduction.
| Synthesis Method | Atom Economy (%) | E-Factor | Key Green Features |
| Hantzsch Pyridine Synthesis (Traditional) | Often < 50% | > 10 | Multicomponent reaction, but often requires harsh oxidation and generates significant waste. wikipedia.orgchegg.comaskfilo.com |
| Chichibabin Pyridine Synthesis | ~30% (variable) | High | Uses inexpensive and readily available starting materials. wikipedia.org |
| Solvent-Free Multicomponent Synthesis of 2-Aminopyridines | High (approaching 100% in some cases) | Low | Eliminates the need for solvents, reducing waste and environmental impact. mdpi.comacademie-sciences.fr |
| Microwave-Assisted One-Pot Synthesis of Pyridines | Good to Excellent | Moderate | Significant reduction in reaction time and energy consumption. nih.gov |
| Biocatalytic Synthesis of Pyridine Derivatives | Potentially very high | Very Low | Utilizes renewable resources and operates under mild, environmentally friendly conditions. rsc.org |
Atom Economy is a theoretical calculation of the mass of atoms in the starting materials that are incorporated into the desired product. acs.orgresearchgate.net E-Factor is the ratio of the mass of waste to the mass of the desired product, with lower values indicating a greener process. libretexts.org
Flow Chemistry Applications in the Synthesis of this compound (Theoretical Framework)
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. noelresearchgroup.com These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and the potential for automated multi-step synthesis. organic-chemistry.orgnih.govresearchgate.netnih.gov While a specific flow synthesis for this compound has not been detailed in the literature, a theoretical framework can be constructed based on established flow chemistry principles and reactions involving similar functional groups.
A plausible multi-step flow synthesis could involve the following key transformations, each carried out in a dedicated reactor module within an integrated flow system:
Formation of a Substituted Pyridine Core: A key step would be the construction of the substituted pyridine ring. This could potentially be achieved through a continuous flow adaptation of a multicomponent reaction, such as a modified Hantzsch or Bohlmann-Rahtz synthesis, which have been successfully performed in flow reactors. beilstein-journals.orgresearchgate.net The precise control of stoichiometry and residence time in a flow reactor can lead to higher yields and purities of the desired pyridine intermediate.
Halogenation: The introduction of the chlorine atom at the 5-position could be accomplished in a subsequent flow module. Flow chemistry is particularly well-suited for halogenation reactions, which are often highly exothermic and can be difficult to control in batch reactors. ucmerced.edu The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing temperature spikes and the formation of unwanted byproducts.
Introduction of the Amino Group: The amino group could be introduced via a nucleophilic aromatic substitution reaction on a suitable precursor, such as a 2-halopyridine derivative. The precise temperature and pressure control afforded by flow reactors can facilitate reactions that may be sluggish or require harsh conditions in batch.
Acylation: The final ethanone (B97240) moiety could be introduced through a Friedel-Crafts acylation or a related reaction in a dedicated flow module. The rapid mixing and precise temperature control in a flow system can enhance the selectivity of the acylation reaction.
A theoretical multi-step flow setup for the synthesis of this compound is outlined in the table below. This represents a conceptual design based on the capabilities of modern flow chemistry platforms. thieme-connect.commdpi.comrsc.orgnih.govmdpi.comsemanticscholar.orgresearchgate.netspringerprofessional.deresearchgate.net
| Reaction Step | Reactor Type | Reagents & Catalyst | Theoretical Conditions | Key Advantages in Flow |
| Pyridine Ring Formation | Packed-Bed Reactor or Coil Reactor | e.g., β-enaminone, α,β-unsaturated ketone, ammonia source; Heterogeneous acid/base catalyst | 100-200 °C, 10-30 bar, Residence time: 5-20 min | Improved yield and selectivity, safe handling of ammonia. beilstein-journals.orgresearchgate.net |
| Chlorination | Microreactor (e.g., glass chip or PFA tubing) | Pyridine intermediate, N-chlorosuccinimide (NCS) or other chlorinating agent | 25-80 °C, Residence time: 1-10 min | Excellent temperature control for exothermic reaction, enhanced safety. ucmerced.edu |
| Amination | High-Temperature/High-Pressure Coil Reactor | Chlorinated pyridine intermediate, ammonia or amine source, catalyst (e.g., copper-based) | 150-250 °C, >20 bar, Residence time: 10-60 min | Access to higher temperatures and pressures safely, improved reaction rates. |
| Acylation | Micro-mixer followed by a Coil Reactor | Aminated pyridine intermediate, acetyl chloride or acetic anhydride, Lewis acid catalyst | 0-50 °C, Residence time: 2-15 min | Rapid mixing to avoid side reactions, precise temperature control. |
This theoretical framework highlights the potential of flow chemistry to enable a safer, more efficient, and scalable synthesis of this compound. The modular nature of flow systems would also allow for rapid optimization of reaction conditions and the potential for in-line purification and analysis, further streamlining the manufacturing process.
Chemical Reactivity and Derivatization of 1 2 Amino 5 Chloropyridin 3 Yl Ethanone
Reactions at the Amino Group of 1-(2-Amino-5-chloropyridin-3-YL)ethanone
The primary amino group at the C2 position of the pyridine (B92270) ring is a key site of nucleophilicity. Its reactivity is fundamental to many derivatization pathways, including acylation, amidation, and the construction of novel heterocyclic systems.
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with electrophilic acylating agents. This classical transformation is a common method for synthesizing amides. organic-chemistry.org Reagents such as acyl chlorides, acid anhydrides, and carboxylic acids (activated with coupling agents) can be employed to introduce a variety of acyl moieties.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride, carboxylate) yields the corresponding N-acylated product. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.
Table 1: Representative Amidation and Acylation Reactions
| Reaction Type | Acylating Agent | General Product |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | N-(5-chloro-3-acetylpyridin-2-yl)amide |
| Acylation | Acid Anhydride ((RCO)₂O) | N-(5-chloro-3-acetylpyridin-2-yl)amide |
The strategic positioning of the amino group ortho to the acetyl group provides a versatile scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the participation of both the amino and the acetyl functionalities. For instance, condensation reactions with bifunctional reagents can lead to the construction of new rings fused to the pyridine core.
One common strategy involves reacting the aminoketone with reagents that can interact with both the amino nitrogen and the acetyl group's carbonyl or α-carbon. This can lead to the formation of pyridothienodiazepines, pyridopyrimidines, or other complex heterocyclic structures, which are of significant interest in medicinal chemistry. researchgate.net The reaction pathway often begins with an initial reaction at the amino group, followed by an intramolecular cyclization and dehydration step. Such radical cascade cyclizations are an effective way to synthesize complex organic skeletons. nih.gov
Reactions at the Ethanone (B97240) (Acetyl) Group
The acetyl group at the C3 position offers two primary sites for chemical reactions: the electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group. These features allow for a variety of condensation reactions and functional group interconversions.
The methyl protons adjacent to the carbonyl group are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions.
Aldol-type Condensations: In the presence of a base, the enolate of this compound can react with aldehydes or other ketones. thieme-connect.de This reaction initially forms a β-hydroxy ketone (an aldol (B89426) addition product), which can subsequently dehydrate, often under the reaction conditions, to yield an α,β-unsaturated ketone (a chalcone-like structure). uit.no
Knoevenagel Condensation: This reaction involves the condensation of the acetyl group with an aldehyde in the presence of a weak base (like an amine) and a compound with an active methylene (B1212753) group. The initial product is an α,β-unsaturated dicarbonyl or related compound.
Mannich Reaction: This is a three-component condensation involving the acetyl group (the active hydrogen compound), a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov The reaction results in the formation of a β-amino ketone, known as a Mannich base. nih.govescholarship.org These products are valuable synthetic intermediates.
Table 2: Condensation Reactions at the Acetyl Group
| Reaction Name | Reactants | Key Intermediate | General Product Structure |
|---|---|---|---|
| Aldol Condensation | Aldehyde (R-CHO), Base | Enolate | α,β-Unsaturated Ketone |
The ketone functionality can be transformed into a variety of other groups, providing access to a diverse range of derivatives. fiveable.me These transformations are standard procedures in organic synthesis. mit.edu
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation (Haloform Reaction): As a methyl ketone, the acetyl group can undergo the haloform reaction. Treatment with a halogen (e.g., I₂, Br₂) in the presence of a base (e.g., NaOH) converts the acetyl group into a carboxylate and produces a haloform (e.g., iodoform, bromoform).
Conversion to Oximes and Hydrazones: The carbonyl group reacts with hydroxylamine (B1172632) to form an oxime or with hydrazine (B178648) derivatives to form hydrazones. These reactions are useful for both characterization and further synthetic modifications.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient compared to benzene, which influences its substitution patterns. The substituents already present on the ring—amino, chloro, and acetyl—further modulate its reactivity and regioselectivity.
Nucleophilic Aromatic Substitution (SNAr): Electron-deficient aromatic rings like pyridine are susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen (C2, C4, C6). stackexchange.comyoutube.com In this compound, the chlorine atom is at the C5 position, which is not directly activated by the ring nitrogen. However, nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.pub The C3-acetyl group is electron-withdrawing, which could potentially facilitate the displacement of the C5-chloro group by a strong nucleophile, although this position is less favored than the C2 or C4 positions.
Directed Ortho Metalation (DoM) Strategies (Hypothetical Application)
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. wikipedia.org This generates a stabilized carbanion that can then react with various electrophiles, allowing for highly regioselective functionalization. wikipedia.org
In the case of this compound, the primary amino group (-NH2) can act as a potent DMG. However, the acidic protons of the amino group itself would be preferentially abstracted by the organolithium base. Therefore, protection of the amino group, for instance as a pivaloyl amide, would be necessary to facilitate DoM. sci-hub.stacs.org Once protected, the pivaloyl group would direct lithiation to the C4 position of the pyridine ring. This hypothetical strategy is outlined below:
Hypothetical DoM Strategy:
| Step | Description | Reagents | Intermediate/Product |
| 1 | Protection of the amino group | Pivaloyl chloride, base | 1-(5-chloro-2-(pivaloylamino)pyridin-3-yl)ethanone |
| 2 | Directed ortho-metalation | n-Butyllithium or sec-Butyllithium/TMEDA, THF, -78 °C | 4-lithiated intermediate |
| 3 | Electrophilic quench | Electrophile (e.g., MeI, DMF, I2) | 4-substituted-1-(5-chloro-2-(pivaloylamino)pyridin-3-yl)ethanone |
| 4 | Deprotection | Acidic or basic hydrolysis | 4-substituted-1-(2-amino-5-chloropyridin-3-yl)ethanone |
This approach would provide a regioselective route to introduce a variety of substituents at the C4 position, a modification that is not readily achievable through classical electrophilic aromatic substitution on the parent molecule. The efficiency of the lithiation step would be influenced by the nature of the organolithium reagent and the presence of coordinating ligands like TMEDA. harvard.edu
Halogen Exchange Reactions on Chloropyridines
The chlorine atom at the C5 position of this compound is a site for potential modification through halogen exchange reactions. While the reactivity of chloropyridines in nucleophilic aromatic substitution is generally lower than their bromo or iodo counterparts, these transformations can be achieved under specific conditions.
One common halogen exchange is the Finkelstein reaction, which involves the treatment of a chloroalkane with an alkali metal iodide in acetone. youtube.com For aryl chlorides, this exchange is more challenging but can be facilitated by the use of copper(I) iodide as a catalyst. The conversion of the 5-chloro derivative to the corresponding 5-iodo compound would significantly enhance its reactivity in subsequent cross-coupling reactions.
Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction could potentially be used to replace the chlorine atom with various primary or secondary amines, leading to a diverse library of 5-amino-substituted pyridine derivatives. The success of this reaction would depend on the choice of palladium catalyst, ligand, and base. researchgate.netorganic-chemistry.orgnih.gov
Potential Halogen Exchange and Amination Reactions:
| Reaction | Reagents and Conditions | Product |
| Iodination (Finkelstein-type) | NaI, CuI (cat.), N,N-Dimethylformamide (DMF), heat | 1-(2-Amino-5-iodopyridin-3-yl)ethanone |
| Buchwald-Hartwig Amination | R1R2NH, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Toluene, heat | 1-(2-Amino-5-(R1R2N)pyridin-3-yl)ethanone |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The chloro substituent at the C5 position makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C and C-heteroatom bonds.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used for the formation of biaryl structures. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to generate 5-aryl or 5-heteroaryl derivatives. While chloropyridines are less reactive than their bromo or iodo analogues, the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can facilitate the coupling of these less reactive electrophiles. researchgate.netresearchgate.netnih.gov
Typical Suzuki-Miyaura Coupling Conditions:
| Component | Example |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf) |
| Ligand | SPhos, XPhos |
| Base | K2CO3, Cs2CO3, K3PO4 |
| Solvent | Dioxane/Water, Toluene, DMF |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
The reaction has been successfully applied to similar chloropyridine substrates, suggesting its feasibility for the title compound. mdpi.comresearchgate.net
The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkynes. The chlorine atom at the C5 position of this compound can potentially undergo Sonogashira coupling, although it would likely require more forcing conditions compared to the corresponding bromide or iodide. Research on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has shown high yields of the corresponding alkynylated products. scirp.orgscirp.org This suggests that with the appropriate catalyst system, the 5-chloro derivative could also be a viable substrate.
Potential Sonogashira Coupling Reaction:
| Reactants | Catalyst System | Product |
| This compound, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh3)4), CuI (co-catalyst), Amine base (e.g., Et3N) | 1-(2-Amino-5-(alkynyl)pyridin-3-yl)ethanone |
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The Stille reaction, on the other hand, couples an organohalide with an organotin compound. wikipedia.orgorganic-chemistry.orglibretexts.org Both reactions are powerful tools for C-C bond formation and have been applied to pyridine derivatives. researchgate.netresearchgate.net
For this compound, the Heck reaction with various alkenes would lead to the introduction of a vinyl group at the C5 position. The Stille reaction with organostannanes would provide a route to 5-alkyl, 5-alkenyl, or 5-aryl derivatives, and is known for its tolerance of a wide range of functional groups. thermofisher.comnih.gov
Overview of Heck and Stille Reactions:
| Reaction | Coupling Partner | Catalyst | Product Type |
| Heck Reaction | Alkene | Pd(OAc)2, PPh3, Base | 5-Vinylpyridine derivative |
| Stille Reaction | Organostannane (R-SnBu3) | Pd(PPh3)4 | 5-Substituted (R) pyridine derivative |
Stereoselective Transformations and Chiral Derivatization (Theoretical Discussion)
The acetyl group at the C3 position of this compound presents an opportunity for stereoselective transformations, leading to the formation of chiral derivatives. The most direct transformation is the stereoselective reduction of the ketone to a secondary alcohol.
This reduction can be achieved through various methods, including the use of chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts), or through catalytic asymmetric hydrogenation. acs.org Additionally, biocatalysis offers a green and highly selective alternative. Microbial enantioselective reduction of acetylpyridine derivatives has been shown to produce chiral 1-(pyridyl)ethanol derivatives with high enantiomeric excess. oup.comtandfonline.comnih.gov For instance, certain yeast strains can selectively reduce acetylpyridines to either the (R)- or (S)-alcohol. tandfonline.comnih.gov
The resulting chiral alcohol could then serve as a versatile intermediate for the synthesis of more complex chiral molecules. Furthermore, the amino group at the C2 position could be derivatized with chiral auxiliaries or reagents to introduce another stereocenter or to influence the stereochemical outcome of reactions at other parts of the molecule.
Theoretical Chiral Derivatization Pathways:
| Transformation | Method | Potential Chiral Product |
| Asymmetric Ketone Reduction | CBS reduction, Asymmetric hydrogenation, Biocatalysis (e.g., yeast) | (R)- or (S)-1-(2-Amino-5-chloropyridin-3-yl)ethanol |
| Chiral Amine Derivatization | Reaction with a chiral acid chloride or isocyanate | Chiral amide or urea (B33335) derivative |
These theoretical pathways highlight the potential of this compound as a starting material for the synthesis of enantiomerically enriched compounds, which are of significant interest in medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Elucidation of 1 2 Amino 5 Chloropyridin 3 Yl Ethanone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 1-(2-Amino-5-chloropyridin-3-yl)ethanone, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and molecular framework.
The ¹H NMR spectrum of this compound provides foundational information about the proton environment. The aromatic region typically displays signals for the two protons on the pyridine (B92270) ring. The proton at the C4 position and the proton at the C6 position would appear as distinct doublets due to coupling with each other. The amino group (NH₂) protons would likely appear as a broad singlet, and the methyl protons of the ethanone (B97240) group would be a sharp singlet in the upfield region.
The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. It would show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the ethanone group is expected to have the most downfield chemical shift. The carbon atoms of the pyridine ring will have characteristic shifts influenced by the chlorine, amino, and acetyl substituents.
¹⁵N NMR spectroscopy, while less common, offers direct insight into the electronic environment of the nitrogen atoms. The pyridine ring nitrogen and the exocyclic amino nitrogen would exhibit distinct chemical shifts, which are sensitive to substitution patterns and protonation states. Linear correlations have been observed between the amino substituent effects on the ring nitrogen's ¹⁵N chemical shift and the corresponding ¹³C chemical shifts in related aromatic systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H4 | 7.5 - 8.0 | 120 - 125 |
| Pyridine-H6 | 8.0 - 8.5 | 145 - 150 |
| -NH₂ | 5.0 - 6.0 (broad) | - |
| -C(O)CH₃ | 2.4 - 2.7 | 25 - 30 |
| Pyridine-C2 | - | 155 - 160 |
| Pyridine-C3 | - | 115 - 120 |
| Pyridine-C5 | - | 125 - 130 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs.
Two-dimensional NMR techniques are essential for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the signals of the H4 and H6 protons on the pyridine ring, confirming their spatial proximity and scalar coupling.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the methyl protons to the carbonyl carbon and the C3 of the pyridine ring, and from the H4 proton to C2, C5, and C6, thereby confirming the position of the acetyl group on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded or coupled. This can provide information about the preferred conformation of the molecule in solution, for instance, by showing through-space interactions between the amino protons and the H4 proton.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
In the solid state, the molecule may adopt a specific, low-energy conformation. X-ray diffraction analysis would determine the planarity of the pyridine ring and the orientation of the acetyl and amino substituents relative to the ring. The torsion angle between the plane of the pyridine ring and the acetyl group is of particular interest, as it can be influenced by steric hindrance and the formation of intramolecular hydrogen bonds. The solid-state conformation provides a valuable reference point for understanding the molecule's intrinsic structural preferences.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. The spectra of this compound would be dominated by the characteristic vibrations of its constituent parts.
Detailed vibrational studies have been performed on the closely related precursor, 2-amino-5-chloropyridine (B124133). The N-H stretching vibrations of the primary amino group are expected to appear in the 3550–3450 cm⁻¹ region. Aromatic C-H stretching bands are typically observed around 3060 cm⁻¹. The characteristic ring stretching vibrations of the pyridine moiety would be found in the 1600-1400 cm⁻¹ range.
The addition of the ethanone group introduces a strong, characteristic carbonyl (C=O) stretching band, which is expected to be prominent in the FT-IR spectrum, typically in the range of 1670-1690 cm⁻¹. The C-Cl stretching vibration would appear at lower wavenumbers.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|
| N-H Asymmetric Stretch | ~3550 | |
| N-H Symmetric Stretch | ~3452 | |
| Aromatic C-H Stretch | ~3062 | |
| C=O Stretch (Ethanone) | 1670 - 1690 | - |
| NH₂ Scissoring | ~1640 | |
| Pyridine Ring Stretching | 1590 - 1420 | |
| C-N Stretch | ~1370 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis.researchgate.netlibretexts.orgnih.gov
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. For halogenated organic compounds such as this compound, mass spectrometry is particularly useful due to the distinct isotopic patterns of chlorine. libretexts.org The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, results in a characteristic M+2 peak in the mass spectrum, aiding in the identification of chloro-containing fragments. libretexts.org
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a molecule by providing highly accurate mass measurements. This technique allows for the determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.
For this compound, the theoretical exact masses for the protonated molecular ions ([M+H]⁺) can be calculated based on its chemical formula, C₇H₇ClN₂O. These calculations are crucial for confirming the identity of the compound in a sample.
Interactive Data Table: Theoretical Exact Masses for Isotopologues of [M+H]⁺ of this compound
| Isotopologue Formula | Isotope Composition | Theoretical m/z |
| C₇H₈³⁵ClN₂O⁺ | Carbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, Oxygen-16 | 171.0325 |
| C₇H₈³⁷ClN₂O⁺ | Carbon-12, Hydrogen-1, Chlorine-37, Nitrogen-14, Oxygen-16 | 173.0296 |
This table presents the calculated theoretical monoisotopic masses for the protonated molecule containing the two major isotopes of chlorine. Experimental HRMS data would be expected to show peaks corresponding to these m/z values, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govunito.it This technique provides valuable information about the connectivity of atoms within the molecule. The fragmentation patterns of protonated α-amino acids, for instance, often involve the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO). nih.govnih.gov
For this compound, the fragmentation would likely be initiated at the protonated amino group or the acetyl group. The resulting fragmentation patterns can be predicted based on the known fragmentation behavior of similar structures.
Interactive Data Table: Predicted Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |
| 171.03 | CH₃• (methyl radical) | 156.01 | [M+H-CH₃]⁺ |
| 171.03 | CO (carbon monoxide) | 143.04 | [M+H-CO]⁺ |
| 171.03 | CH₂CO (ketene) | 129.03 | [M+H-CH₂CO]⁺ |
| 129.03 | HCN (hydrogen cyanide) | 102.00 | [M+H-CH₂CO-HCN]⁺ |
This table outlines the plausible fragmentation pathways for the protonated molecule. The specific fragmentation pattern would need to be confirmed by experimental MS/MS data.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are key techniques for probing the electronic structure of molecules. These methods provide insights into the electronic transitions that occur upon absorption of light and the subsequent emission of photons.
The UV-Vis absorption spectrum of a derivative, 2-Amino-5-chloropyridine tetrachloromercurate, has been reported to have a cut-off wavelength (λ) of 348 nm. researchgate.net This suggests that the aminopyridine chromophore absorbs in the UV region. Studies on various 2-aminopyridine (B139424) derivatives have shown that they can exhibit fluorescence. sciforum.netedinst.com The fluorescence properties, including the emission wavelength and quantum yield, are often influenced by the substituents on the pyridine ring and the solvent polarity. sciforum.netedinst.com For example, some multi-substituted aminopyridines have been reported to have emission wavelengths in the range of 455-485 nm. nih.gov
Interactive Data Table: Spectroscopic Properties of Related Aminopyridine Derivatives
| Compound | Solvent | Absorption Max (λₐ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 270 | 480 | 0.34 |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 270 | 480 | 0.44 |
| 2-Amino-3-cyanopyridine derivatives | Various | - | 350-437 | Not Reported |
| 2-Aminopyridine | 1M H₂SO₄ | ~280 | ~350 | 0.60-0.66 |
This table presents data from related aminopyridine compounds to provide context for the potential electronic properties of this compound. The exact absorption and emission maxima for the title compound may vary.
Theoretical and Computational Chemistry Studies on 1 2 Amino 5 Chloropyridin 3 Yl Ethanone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure) for 1-(2-Amino-5-chloropyridin-3-yl)ethanone.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For a molecule like this compound, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p).
Such studies on analogous compounds, like 2-Amino-5-Chloropyridine (B124133), have been used to determine optimized molecular geometry, including bond lengths and angles. mahendrapublications.comresearchgate.net These calculations also yield crucial quantum chemical parameters that describe the molecule's reactivity and electronic behavior. mahendrapublications.comresearchgate.net
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Description |
| Optimized Molecular Geometry | The most stable 3D arrangement of atoms, including bond lengths (in Å) and bond angles (in degrees). |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity and electronic stability. |
| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | The distribution of electron charge among the atoms in the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
Note: The data in this table is illustrative of what DFT studies would provide and is not based on actual published research for the specific compound.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can provide valuable insights. No specific ab initio studies for this compound have been identified. Such methods are often used to corroborate results from DFT or for systems where DFT may not be as accurate.
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational methods are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the structure of synthesized molecules.
UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method to predict the electronic absorption spectra of molecules. researchgate.net This would help in understanding the electronic transitions within this compound and its optical properties. For the related compound 2-Amino-5-Chloropyridine, experimental UV-Vis absorption spectra have been recorded. researchgate.net
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry plays a crucial role in understanding how chemical reactions occur. For this compound, theoretical studies could be used to:
Map Reaction Pathways: By calculating the potential energy surface, chemists can identify the most likely pathways for a given reaction.
Identify Transition States: These are the high-energy structures that exist transiently between reactants and products. Locating and characterizing transition states is key to understanding reaction kinetics.
Calculate Activation Energies: The energy barrier that must be overcome for a reaction to occur can be calculated, providing insight into the reaction rate.
Despite the importance of this compound as a potential intermediate in organic synthesis, no specific computational studies on its reaction mechanisms have been published.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into:
Conformational Flexibility: Understanding how the molecule flexes and changes shape in different environments (e.g., in solution).
Intermolecular Interactions: Simulating how the molecule interacts with solvent molecules or other solutes, including the formation of hydrogen bonds.
These simulations are particularly useful for understanding how a molecule behaves in a biological system or in solution, but no such studies have been performed on this specific compound.
Structure-Reactivity Relationships: A Computational Approach
By systematically modifying the structure of this compound in silico (in the computer), researchers can establish relationships between its structure and its chemical reactivity. This is often achieved by calculating various reactivity descriptors derived from DFT, such as:
Fukui Functions: To identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.
While these approaches are powerful, they have not yet been applied in published research to this compound.
Potential Applications of 1 2 Amino 5 Chloropyridin 3 Yl Ethanone in Advanced Chemical Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
1-(2-Amino-5-chloropyridin-3-yl)ethanone serves as a crucial intermediate in the elaboration of a wide array of complex organic molecules. The presence of the primary amino group, the acetyl moiety, and the reactive chlorine atom allows for a diverse range of chemical transformations, making it a valuable precursor for various molecular scaffolds.
The structure of this compound is particularly well-suited for the construction of fused heterocyclic systems. The amino and acetyl groups can participate in cyclization reactions to form new rings fused to the pyridine (B92270) core. A significant application in this context is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. These compounds are of considerable interest due to their diverse biological activities. nih.govekb.eg The general synthetic strategy often involves the reaction of the amino group and the adjacent acetyl group with a sulfur-containing reagent to construct the fused thiophene (B33073) ring. nih.gov For instance, related 2-aminopyridine (B139424) derivatives can be converted to thieno[2,3-b]pyridines, which are recognized as a privileged scaffold in medicinal chemistry. nih.gov The synthesis of such compounds can sometimes be achieved through intramolecular cyclization of intermediate compounds derived from amino-3,5-dicyanopyridines. nih.gov
The following table outlines representative heterocyclic scaffolds that could potentially be synthesized from this compound based on known reactivity of similar aminopyridine derivatives.
| Heterocyclic Scaffold | Potential Synthetic Route | Key Functional Groups Involved |
| Thieno[2,3-b]pyridines | Gewald reaction or similar cyclizations | Amino and Acetyl groups |
| Pyrido[2,3-d]pyrimidines | Condensation with a one-carbon synthon | Amino and Acetyl groups |
| Pyrrolo[2,3-b]pyridines | Fischer indole (B1671886) synthesis or related cyclizations | Amino group and a suitable ketone/aldehyde |
The pyridine nitrogen and the amino group in this compound provide excellent coordination sites for metal ions, making it a promising building block for the synthesis of ligands used in catalysis. nih.gov Pyridine-based ligands are widely employed in transition metal catalysis due to their electronic properties and ability to stabilize various oxidation states of the metal center. rsc.orgacs.org
Modification of the amino and acetyl groups can lead to the formation of multidentate ligands. For example, condensation of the amino group with aldehydes or ketones can generate Schiff base ligands, while reactions at the acetyl group can introduce additional coordinating moieties. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring, including the chloro group, which can influence the catalytic activity and selectivity. nih.gov Palladium(II) complexes with pyridine derivatives, for instance, have been utilized as efficient catalysts in cross-coupling reactions. acs.org
The table below summarizes potential ligand types that could be derived from this compound.
| Ligand Type | Potential Synthesis Method | Potential Catalytic Applications |
| Schiff Base Ligands | Condensation of the amino group with an aldehyde or ketone | Oxidation, reduction, and C-C coupling reactions |
| Bidentate N,N Ligands | Functionalization of the amino and/or acetyl group | Asymmetric catalysis, polymerization |
| Pincer Ligands | Multi-step synthesis involving modifications at multiple sites | Dehydrogenation, C-H activation |
Exploration in Materials Science
The structural features of this compound and its derivatives suggest potential applications in the field of materials science, particularly in the development of organic electronic materials and polymers.
Pyridine and its derivatives are known to be effective components in organic light-emitting diodes (OLEDs), often serving as electron-transporting materials or as part of the emissive layer. acs.orgresearchgate.net The electron-deficient nature of the pyridine ring facilitates electron injection and transport. While there is no direct report on the use of this compound in OLEDs, its core structure is relevant. Functional pyrene-pyridine integrated molecules have been investigated as hole-transporting materials in solution-processed OLEDs. acs.orgnih.govsemanticscholar.org Furthermore, bipyridine-based iridium(III) triplet emitters have been successfully applied in OLEDs. rsc.org The amino and chloro substituents on the pyridine ring of this compound could be used to tune the electronic properties and morphology of potential OLED materials derived from it.
Aminopyridine derivatives can be incorporated into polymer backbones or used as monomers in polymerization reactions. researchgate.net The amino group of this compound can potentially undergo polymerization through reactions such as polycondensation or as a site for grafting onto existing polymer chains. acs.org While oxidative coupling for the polymerization of aminopyridine can be challenging due to the electron-poor nature of the pyridine ring, palladium-catalyzed self-amination of bromo-aminopyridines has been reported as a viable method. researchgate.net The resulting polymers could exhibit interesting properties, such as thermal stability, conductivity, and metal-coordinating ability, making them potentially useful in applications like sensors, catalysts, or smart materials. researchgate.net
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.org this compound possesses functional groups capable of participating in various non-covalent interactions, such as hydrogen bonding and halogen bonding, making it a molecule of interest for constructing supramolecular assemblies. doaj.orgmdpi.com
The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. nih.gov This can lead to the formation of predictable hydrogen-bonding motifs, which are fundamental in crystal engineering. researchgate.netmdpi.com For instance, aminopyridine derivatives have been co-crystallized with carboxylic acids to form robust supramolecular synthons. researchgate.net The chlorine atom can participate in halogen bonding, another important non-covalent interaction in supramolecular chemistry. mdpi.com
In the context of host-guest chemistry, molecules with well-defined cavities can encapsulate smaller "guest" molecules. libretexts.org While this compound itself is not a host, it can be incorporated into larger macrocyclic or cage-like structures that can act as hosts. nih.gov The pyridyl unit can serve as a binding site within a host for specific guests. acs.org The electronic and steric properties of the substituents on the pyridine ring would influence the binding affinity and selectivity of such a host molecule. acs.org The study of supramolecular assemblies involving aminopyridine derivatives can provide insights into molecular recognition processes and the design of functional materials. scielo.brmdpi.com
Self-Assembly Studies (e.g., Crystal Engineering)
The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of a specific crystal lattice. The molecular structure of this compound possesses several key features that make it a promising candidate for self-assembly and crystal engineering studies.
The primary amino group and the pyridine nitrogen atom are excellent hydrogen bond donors and acceptors, respectively. This dual functionality allows for the formation of robust and directional hydrogen bonds, which are the cornerstone of supramolecular assembly. The presence of the acetyl group introduces an additional hydrogen bond acceptor site (the carbonyl oxygen), further increasing the possibilities for creating intricate hydrogen-bonding networks.
The introduction of an acetyl group at the 3-position, as in this compound, is expected to significantly influence the self-assembly behavior. The acetyl group can engage in intramolecular hydrogen bonding with the adjacent amino group, which would affect the conformation of the molecule and the availability of the amino protons for intermolecular interactions. Alternatively, the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, leading to the formation of different supramolecular motifs.
The interplay of these various non-covalent interactions—hydrogen bonding, halogen bonding, and π-π stacking—provides a rich landscape for the design of novel crystalline materials based on this compound. By systematically studying the co-crystallization of this compound with other molecules (co-formers), it is possible to create a diverse range of solid-state architectures with tailored properties, such as solubility, melting point, and stability.
Table 1: Potential Supramolecular Synthons involving this compound
| Interacting Groups of this compound | Interacting Groups of Co-former | Type of Interaction | Resulting Supramolecular Synthon |
| Amino group (donor), Pyridine N (acceptor) | Carboxylic acid | Hydrogen bond | Heterodimer |
| Amino group (donor) | Carbonyl oxygen | Hydrogen bond | Chain or sheet |
| Carbonyl oxygen (acceptor) | Hydroxyl group | Hydrogen bond | Dimer or chain |
| Chloro group | Nitro group or another halogen | Halogen bond | Linear array |
| Pyridine ring | Aromatic ring | π-π stacking | Stacked columns |
Analytical Chemistry Applications (e.g., derivatization for enhanced detection)
In analytical chemistry, derivatization is a technique used to convert an analyte into a product of similar structure that is more suitable for analysis. This is often done to improve the volatility, thermal stability, or detectability of the analyte. The functional groups present in this compound suggest its potential as a derivatizing agent, particularly for the analysis of compounds containing specific functional groups.
The primary amino group of this compound is nucleophilic and can react with a variety of electrophilic functional groups. For instance, it can react with aldehydes and ketones to form Schiff bases, or with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form amides. If the target analyte contains one of these functional groups, reaction with this compound would result in the formation of a derivative that incorporates the chloro- and acetyl-substituted pyridine moiety.
The introduction of this moiety can enhance the detectability of the analyte in several ways:
Chromatography: The pyridine ring can enhance the interaction of the derivative with the stationary phase in certain types of chromatography, leading to improved separation. The presence of the polar amino and acetyl groups can also be exploited in this regard.
Mass Spectrometry: The chlorine atom provides a distinct isotopic pattern (due to the presence of ³⁵Cl and ³⁷Cl isotopes), which can aid in the identification of the derivative in mass spectrometry. The pyridine ring can also stabilize a positive charge, leading to enhanced ionization efficiency and sensitivity.
Spectroscopy: The aromatic nature of the pyridine ring results in strong ultraviolet (UV) absorbance. Derivatization of a non-UV-absorbing analyte with this compound would render it detectable by UV-Vis spectroscopy.
Conversely, the acetyl group of this compound could potentially be used to derivatize analytes containing primary or secondary amino groups through reductive amination, although the reactivity of the adjacent amino group on the pyridine ring would need to be considered.
While specific applications of this compound as a derivatizing agent have not been extensively reported in the literature, its chemical properties are analogous to other reagents used for the derivatization of important classes of biomolecules, such as amino acids and biogenic amines. The development of analytical methods based on this compound could offer new strategies for the sensitive detection and quantification of these and other analytes in complex matrices.
Table 2: Potential Derivatization Reactions with this compound
| Analyte Functional Group | Reaction with this compound | Derivative Formed | Potential Analytical Benefit |
| Aldehyde/Ketone | Reaction with the amino group | Schiff base | Enhanced UV detection, specific mass fragmentation |
| Carboxylic acid/Acid chloride | Reaction with the amino group | Amide | Improved chromatographic retention, enhanced ionization in MS |
| Isocyanate | Reaction with the amino group | Urea (B33335) | Increased thermal stability for GC analysis |
Advanced Analytical Methodologies for Purity and Reaction Monitoring of 1 2 Amino 5 Chloropyridin 3 Yl Ethanone
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of 1-(2-Amino-5-chloropyridin-3-yl)ethanone. Its high resolution and sensitivity make it ideal for separating non-volatile and thermally labile compounds. A typical reversed-phase HPLC method would be employed for this analysis.
The separation is generally achieved on a C18 column, where the nonpolar stationary phase interacts with the analyte. A mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is used to elute the compound. The pH of the aqueous phase is often adjusted with an acid, such as phosphoric acid or formic acid, to ensure the ionization state of the aminopyridine moiety is consistent, leading to sharp and symmetrical peaks. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine (B92270) ring and acetyl group provide strong chromophores. A diode array detector (DAD) can also be utilized to obtain spectral information, aiding in peak identification and purity assessment. nih.gov For quantifying potential genotoxic impurities, which may be present at very low levels, more sensitive techniques like tandem mass spectrometry (LC-MS/MS) can be coupled with HPLC. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | A: Water with 0.1% Orthophosphoric AcidB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 50:50 A:B) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 35 - 40 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
This table presents a typical set of starting conditions for method development and may require optimization.
While HPLC is suitable for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound. mdpi.com Such impurities could include residual solvents or unreacted volatile starting materials like 2-amino-5-chloropyridine (B124133). semanticscholar.org
In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column (e.g., a nonpolar HP-5ms column). mdpi.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This allows for unambiguous identification of impurities, even at trace levels. mdpi.comsemanticscholar.org The high sensitivity of GC-MS, particularly in selected ion monitoring (SIM) mode, is crucial for detecting impurities that could be harmful even in small amounts. semanticscholar.org
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the acylation of an aminopyridine to form this compound. acs.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals and eluting it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the disappearance of starting materials and the appearance of the product can be visualized. acs.org
The separated spots are typically visualized under UV light. The relative retention factor (Rf) values of the starting material, product, and any byproducts will differ, allowing for a qualitative assessment of the reaction's completion. TLC is also a valuable tool for a preliminary check of the final product's purity before undertaking more quantitative methods like HPLC.
Elemental Analysis for Empirical Formula Validation and Purity Assessment
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₇H₇ClN₂O. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a critical indicator of its purity. Significant deviations can suggest the presence of impurities or residual solvents.
Table 2: Theoretical Elemental Composition of this compound (C₇H₇ClN₂O)
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 49.28% |
| Hydrogen | H | 1.008 | 4.14% |
| Chlorine | Cl | 35.453 | 20.78% |
| Nitrogen | N | 14.007 | 16.42% |
| Oxygen | O | 15.999 | 9.38% |
| Total | | | 100.00% |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions
Thermal analysis techniques provide crucial information about the physical properties and stability of this compound at different temperatures.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com For this compound, a TGA curve would reveal its decomposition temperature, indicating its thermal stability. researchgate.net A sharp mass loss at a specific temperature range suggests decomposition. The absence of significant mass loss at lower temperatures (e.g., below 100°C) can confirm the absence of volatile solvents like water. rsc.org
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com A DSC thermogram for this compound would show endothermic or exothermic events. A sharp endothermic peak typically corresponds to the melting point of the crystalline solid, providing a measure of its purity (impurities tend to broaden and depress the melting point). researchgate.net Other phase transitions, such as glass transitions, could also be detected. mdpi.com
Table 3: Representative Thermal Analysis Data
| Analysis | Parameter | Typical Value Range | Significance |
|---|---|---|---|
| DSC | Melting Point (Tₘ) | 158-162 °C | Indicates purity and identity |
| TGA | Onset of Decomposition (Tₔ) | > 200 °C | Defines the upper limit of thermal stability |
Note: The specific values in this table are illustrative and can vary based on the purity of the sample and the experimental conditions.
Future Research Directions and Unresolved Challenges in 1 2 Amino 5 Chloropyridin 3 Yl Ethanone Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of highly functionalized pyridines remains a critical area of organic chemistry. lookchem.com Current research emphasizes the development of environmentally benign and efficient methodologies. Future efforts for synthesizing 1-(2-Amino-5-chloropyridin-3-yl)ethanone are likely to move beyond traditional multi-step processes, which often suffer from low yields and harsh conditions. wikipedia.org
Promising avenues include:
One-Pot and Multicomponent Reactions: Inspired by advanced Guareschi–Thorpe and Hantzsch pyridine (B92270) syntheses, developing a one-pot reaction that combines commercially available precursors could significantly streamline the production process. nih.govrsc.org This approach minimizes waste by reducing the number of isolation and purification steps.
Flow Chemistry: Continuous flow processing, particularly when coupled with microwave irradiation, offers advantages for scalability, safety, and reaction control. nih.gov This technique can overcome challenges associated with heat transfer and reaction time in traditional batch reactors, potentially leading to higher yields and purity.
Green Catalysis and Solvents: A shift towards using water or other eco-friendly solvents, along with reusable catalysts, is a key goal for sustainable chemistry. rsc.org Research into heterogeneous catalysts or biocatalysis could provide greener alternatives to the metal catalysts often used in pyridine synthesis. postapplescientific.comresearchgate.net
C-H Functionalization: Direct and selective functionalization of the pyridine core is a highly sought-after goal, as it can simplify synthetic routes. researchgate.net Recent breakthroughs in the meta-functionalization of pyridines using temporary de-aromatization strategies could inspire novel approaches to introduce the acetyl and amino groups onto a pre-chlorinated pyridine ring under mild conditions. acs.orguni-muenster.dephys.org
Exploration of Underutilized Reactivity Modes
The this compound molecule possesses multiple reactive sites—the amino group, the acetyl group, the chloro-substituent, and the pyridine ring itself—whose synergistic reactivity is largely unexplored.
Amino Group Reactivity: The primary amine at the C2 position is a versatile functional handle. wikipedia.org Beyond its role as a simple base or nucleophile, it can be used in diazotization reactions to introduce other functionalities or as a directing group for further ring substitution. Its reactivity in forming complex heterocyclic systems through condensation with the adjacent acetyl group warrants investigation. rsc.org
Acetyl Group Transformations: The ketone functionality is ripe for a variety of transformations. wikipedia.org It can undergo reduction to the corresponding alcohol, oxidation, or serve as an electrophilic site for nucleophilic additions. Condensation reactions at the methyl group are also possible, providing a route to more complex side chains. nih.gov
Combined Reactivity: The juxtaposition of the amino and acetyl groups offers intriguing possibilities for intramolecular cyclization reactions to form fused heterocyclic systems, a common scaffold in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, makes the chlorine atom susceptible to displacement by various nucleophiles. This provides a pathway to introduce a wide array of functional groups at the C5 position.
Integration into Advanced Functional Materials
Pyridine derivatives are integral components in the development of advanced materials due to their unique electronic and coordination properties. uni-muenster.de this compound could serve as a valuable building block in several material science domains.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the exocyclic amino group can both act as coordination sites for metal ions. This makes the molecule a candidate as an organic linker for the construction of novel MOFs. nih.gov By carefully selecting metal clusters, it may be possible to create porous materials with tailored properties for gas storage, catalysis, or sensing applications. acs.orgacs.org
Organic Electronics: The pyridine ring is an electron-deficient system, a desirable characteristic for electron-transporting materials (ETLs) in organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgrsc.org The incorporation of fluorine and other functional groups into pyridine scaffolds has been shown to enhance thermal stability and tune electronic properties. nbinno.com After suitable modification, derivatives of this compound could be explored for their potential in organic electronics. mdpi.comacs.org
Challenges in Scalable Synthesis and Industrial Applications (Chemical Process Research)
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. For this compound, these hurdles are significant.
Precursor Availability and Cost: While general methods for pyridine synthesis like the Chichibabin reaction use inexpensive precursors, they often suffer from low yields. wikipedia.orgpostapplescientific.com More complex, multi-step syntheses may rely on costly starting materials and reagents, impacting the economic viability of large-scale production.
Regioselectivity: Controlling the precise placement of three different substituents on the pyridine ring is a major challenge. Industrial processes must consistently produce the desired isomer with minimal side products to avoid costly and difficult purification steps. researchgate.net
Process Safety and Environmental Impact: The use of hazardous reagents, high temperatures, and organic solvents are common in heterocyclic synthesis. researchgate.net Developing a scalable process requires careful management of reaction exotherms, containment of toxic materials, and minimization of solvent waste to ensure both safety and environmental compliance.
Purification: Achieving high purity on an industrial scale can be difficult. Methods like column chromatography, common in the lab, are often impractical for large quantities. Developing scalable crystallization or distillation methods is crucial.
Computational Chemistry in Predicting New Reactivity and Properties
Computational chemistry is an indispensable tool for modern chemical research, offering insights that can guide experimental work and accelerate discovery. researchgate.net Density Functional Theory (DFT) and other methods can be applied to this compound to predict a range of properties. researchgate.net
Predicting Reactivity: DFT calculations can determine the electron density at various points in the molecule, identifying likely sites for nucleophilic and electrophilic attack. nih.gov Analysis of Frontier Molecular Orbitals (HOMO-LUMO) can provide insights into the molecule's kinetic stability and reactivity. nih.govresearchgate.net This information can help chemists design reactions with higher selectivity and yield.
Spectroscopic Characterization: Computational models can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the structural confirmation of newly synthesized compounds and their intermediates. researchgate.net
Material Properties Simulation: For applications in materials science, computational methods can predict electronic properties such as the HOMO-LUMO energy gap, which is crucial for designing organic electronic materials. nih.gov Molecular modeling can also simulate how the molecule might pack in a crystal lattice or coordinate within a metal-organic framework.
The following table summarizes the potential applications of computational chemistry in studying this compound:
| Computational Method | Predicted Property/Application | Relevance |
| Density Functional Theory (DFT) | Electron density distribution, reaction mechanism pathways, vibrational frequencies (IR), NMR chemical shifts. researchgate.netnih.gov | Predicts reactive sites, guides synthesis design, and aids in structural characterization. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), HOMO-LUMO energy gap. researchgate.net | Predicts optical and electronic properties for potential use in functional materials like OLEDs. |
| Molecular Dynamics (MD) | Conformational analysis, interaction with solvents or biological targets, self-assembly behavior. | Understands molecular behavior in different environments, useful for materials and medicinal chemistry. |
| Natural Bond Orbital (NBO) | Analysis of charge distribution, donor-acceptor interactions within the molecule. nih.gov | Provides a detailed picture of intramolecular interactions that govern reactivity and stability. |
By systematically addressing these research directions and challenges, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
